L-2-Amino-4-methoxy-trans-3-butenoic acid, commonly referred to as AMB, is a non-proteinogenic amino acid produced primarily by the bacterium Pseudomonas aeruginosa. This compound is notable for its toxicity to both prokaryotic and eukaryotic cells, making it a significant focus of research in microbiology and biochemistry. AMB functions as an antimetabolite, inhibiting the growth of various organisms and playing a role in the pathogenicity of Pseudomonas aeruginosa.
AMB is synthesized by Pseudomonas aeruginosa through a biosynthetic pathway that involves a specific gene cluster known as ambABCDE. This cluster encodes proteins necessary for the production and transport of AMB, including non-ribosomal peptide synthetases and oxygenases that facilitate its biosynthesis .
Chemically, AMB is classified as an amino acid derivative. It belongs to a group of compounds known as vinylic amino acids, which are characterized by the presence of a vinyl group in their structure. Its unique properties and synthesis pathways categorize it within secondary metabolites produced by microorganisms.
The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid involves a multi-step enzymatic process that utilizes various substrates. The primary precursors for AMB synthesis are L-glutamate and two molecules of L-alanine. The synthesis is facilitated by a five-gene cluster that encodes:
The biosynthetic pathway can be summarized as follows:
L-2-Amino-4-methoxy-trans-3-butenoic acid has a complex molecular structure characterized by:
The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
The primary chemical reactions involving L-2-amino-4-methoxy-trans-3-butenoic acid include:
The mechanism of action involves competitive inhibition where AMB mimics natural substrates, thus interfering with normal metabolic pathways in susceptible organisms .
The mechanism by which L-2-amino-4-methoxy-trans-3-butenoic acid exerts its toxic effects primarily involves:
Research indicates that exposure to AMB can lead to significant reductions in growth rates in various bacterial strains, demonstrating its efficacy as an antibiotic agent .
L-2-Amino-4-methoxy-trans-3-butenoic acid exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that AMB maintains its structural integrity during typical biological processes but can be modified by enzymatic action within microbial systems .
L-2-Amino-4-methoxy-trans-3-butenoic acid has several applications in scientific research:
L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) is a non-proteinogenic amino acid featuring a distinctive β,γ-unsaturated enol ether moiety. Its molecular formula is C₅H₉NO₃, with a monoisotopic mass of 131.058243 g/mol [5] [10]. The compound exhibits defined stereochemistry: The α-carbon adopts an S configuration (L-chirality), while the C3-C4 double bond displays an E (trans) geometry, designated as (2S,3E)-2-amino-4-methoxybut-3-enoic acid [5] [8] [10]. This configuration is critical for biological activity, as stereoisomers show reduced potency [7].
The molecular structure comprises three key components:
Bond angle analysis reveals planarity across C3-C4-O-CH₃ due to sp² hybridization, facilitating electron delocalization. This conjugation contributes to AMB’s reactivity as an electrophile, particularly toward nucleophilic cofactors in enzymatic active sites [5] [10]. The crystal structure remains undetermined, but spectroscopic data (NMR, IR) confirm the trans orientation of the enol ether and the S configuration at C2 [7] [10].
Table 1: Structural Descriptors of AMB
Property | Value | Method/Source |
---|---|---|
IUPAC Name | (2S,3E)-2-Amino-4-methoxybut-3-enoic acid | CheBI [8] |
CAS Registry Number | 35891-72-6 | Chem960 [10] |
Canonical SMILES | [H]\C(OC)=C(\[H])C@(N)C(O)=O | MIMDB [5] |
InChI Key | HLOPMQJRUIOMJO-ZPYNKGFJSA-N | PubChem [10] |
Chiral Centers | 1 (C2) | Computational [5] [10] |
Defined Bond Stereocenters | 1 (C3=C4) | Computational [5] [10] |
AMB is highly soluble in aqueous environments (242 g/L at 25°C), attributable to its zwitterionic character and polar functional groups [5]. The calculated partition coefficient (log P = -2.9) reflects strong hydrophilicity, while its topological polar surface area (72.6 Ų) further predicts membrane permeability limitations [5] [10]. The compound exhibits two pKa values: the carboxylic acid group dissociates at ~2.19 (acidic), and the amino group at ~8.88 (basic), resulting in a net neutral charge at physiological pH [5].
Stability studies indicate AMB is light-sensitive and degrades under acidic conditions (< pH 3), undergoing hydrolysis of the enol ether linkage to yield L-serine and methanol as breakdown products [5] [7]. It remains stable in neutral buffers for ≤24 hours but decomposes in alkaline environments (> pH 9) via nucleophilic attack on the conjugated system [7].
Reactivity is dominated by the electrophilic β,γ-unsaturated enol ether moiety. AMB acts as a Michael acceptor for nucleophiles (e.g., thiols in cysteine residues or pyridoxal cofactors), enabling covalent inhibition of enzymes. This reactivity underpins its function as an irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes [3] [6] [8]. Mass spectrometry studies confirm adduct formation with PLP in solution, validating its mechanism as a suicide inhibitor [3] [6].
Table 2: Experimental and Predicted Physicochemical Properties of AMB
Property | Value | Conditions/Method |
---|---|---|
Water Solubility | 242 g/L | Predicted (ALOGPS) [5] |
Melting Point | Not reported | — |
pKa (acidic) | 2.19 | Predicted (ChemAxon) [5] |
pKa (basic) | 8.88 | Predicted (ChemAxon) [5] |
log P | -2.9 | XLogP3 [10] |
Refractivity | 31.64 m³·mol⁻¹ | Computational [5] |
Major Degradants | L-Serine, Methanol | Acid hydrolysis [7] |
Biosynthesis
AMB is naturally synthesized by Pseudomonas aeruginosa via a non-ribosomal peptide synthetase (NRPS) pathway encoded by the ambABCDE gene cluster [3] [6]. Key steps include:1. Precursor Assembly: A tripeptide L-Ala-L-Glu-L-Ala is assembled on thiotemplate domains of NRPS enzymes AmbB (one thiolation domain) and AmbE (two thiolation domains) [3] [6]. Adenylation (A) domain specificity:- AmbB activates L-alanine- AmbE-T₁ activates L-glutamate- AmbE-T₂ activates L-alanine (trans-loaded via AmbB) [6]2. Oxidative Modification: Iron(II)/α-ketoglutarate-dependent oxygenases AmbC and AmbD catalyze the conversion of the central L-glutamate residue into AMB. This transformation involves C₃–C₄ desaturation, decarboxylation, and O-methylation, yielding an enzyme-bound L-Ala-AMB-L-Ala intermediate [3] [6].3. Release: A thioesterase (TE) domain cleaves the tripeptide, releasing free AMB. Flanking alanine residues are essential for precursor recognition and enzymatic processing [3] [6].
Chemical Synthesis
Laboratory synthesis of enantiomerically pure AMB employs asymmetric methodologies:
Synthetic challenges include maintaining stereochemical integrity during enol ether installation and avoiding racemization at C2. Yields are moderate (30–45%), with HPLC purification required to isolate trans-isomers [7] [10].
Table 3: Biosynthetic vs. Chemical Synthesis Approaches to AMB
Parameter | Biosynthesis | Chemical Synthesis |
---|---|---|
Starting Materials | L-Ala, L-Glu | L-Serine derivatives, alkylphosphonates |
Key Enzymes/Reagents | AmbB, AmbE (NRPS); AmbC, AmbD (Oxygenases) | Wittig reagents, chiral catalysts |
Stereocontrol | Enzyme-mediated (strict S configuration) | Chiral auxiliaries/catalysts |
Yield | Not quantified in vitro | 30–45% (multi-step) [7] [10] |
Advantages | Stereospecific, single-step modification | Scalable; avoids bacterial culture |
Compounds Mentioned in Text
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